4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide
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Overview
Description
4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a triazole ring, and a phenyl group
Mechanism of Action
Target of Action
Compounds containing a thiazole ring have been found to interact with a variety of enzymes and receptors .
Mode of Action
It is known that molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole-containing compounds have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
It is known that the ability of triazole derivatives to form hydrogen bonds with different targets can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Thiazole-containing compounds have been found to have diverse biological activities, suggesting that they may have a range of molecular and cellular effects .
Action Environment
It is known that various internal and external factors can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide plays a significant role in various biochemical reactions. The thiazole ring in this compound is known for its ability to participate in electrophilic and nucleophilic substitution reactions . The triazole ring, on the other hand, is capable of binding to a variety of enzymes and receptors due to its nitrogen-rich structure . This compound interacts with enzymes such as xanthine oxidase, where it acts as an inhibitor . The nature of these interactions involves hydrogen bonding and coordination with metal ions present in the active sites of enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . It modulates gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to altered levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as xanthine oxidase, through hydrogen bonding and coordination with metal ions . This binding inhibits the enzyme’s activity, leading to a decrease in the production of reactive oxygen species. Furthermore, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of antioxidant enzymes and altered metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reduced oxidative stress and inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound is known to localize in the mitochondria, where it influences energy production and oxidative stress . It can also be found in the nucleus, where it interacts with DNA and RNA to modulate gene expression . Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring followed by the introduction of the triazole moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but different functional groups.
1,5-disubstituted 1,2,3-triazole analogues: Similar triazole ring but different substituents.
Uniqueness
4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-11-14(22-10-16-11)15(21)19-13(9-20-17-7-8-18-20)12-5-3-2-4-6-12/h2-8,10,13H,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKBRHQTLPHFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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